1,2-Dioleoyl-sn-glycero-3-succinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C43H76O8 |

|---|---|

Molecular Weight |

721.1 g/mol |

IUPAC Name |

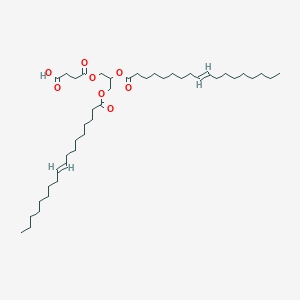

4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C43H76O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(46)49-37-39(38-50-42(47)36-35-40(44)45)51-43(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39H,3-16,21-38H2,1-2H3,(H,44,45)/b19-17+,20-18+ |

InChI Key |

VZGIZLLBNVAMQT-XPWSMXQVSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)CCC(=O)O)OC(=O)CCCCCCC/C=C/CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dioleoyl-sn-glycero-3-succinate: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1,2-Dioleoyl-sn-glycero-3-succinate (DGS), a key lipid in the development of advanced drug delivery systems.

Core Chemical Properties

This compound, also known as DGS, is an anionic, pH-sensitive lipid that is instrumental in the formulation of stimuli-responsive liposomes.[] Its structure consists of a glycerol (B35011) backbone esterified with two oleic acid chains at the sn-1 and sn-2 positions, and a succinic acid moiety at the sn-3 position. This unique structure imparts valuable properties for drug delivery applications.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C43H76O8 | [][2] |

| Molecular Weight | 721.06 g/mol | [] |

| IUPAC Name | 4-[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid | [] |

| Synonyms | 1,2-dioleoyl-sn-glycero-3-succinyl, DGS, 18:1 DGS | [] |

| CAS Number | 127640-49-7 | [3] |

| Appearance | White Solid | [] |

| Solubility | Soluble in chloroform (B151607) | [] |

| Storage | -20°C | [][4] |

| Estimated pKa | ~4.2 (of the succinyl carboxyl group) | Based on the pKa of succinic acid |

pH-Sensitive Behavior

The defining characteristic of DGS is its pH-responsive nature. The succinyl headgroup contains a terminal carboxylic acid which can be protonated in acidic environments.[5] At physiological pH (~7.4), the carboxyl group is deprotonated and negatively charged, contributing to the stability of the liposomal membrane. However, in more acidic conditions, such as those found in tumor microenvironments or within cellular endosomes (pH 5.0-6.5), the carboxyl group becomes protonated. This neutralizes the negative charge, leading to a disruption of the electrostatic balance within the lipid bilayer, which in turn causes destabilization of the liposome (B1194612) and the release of its encapsulated contents.[5]

Experimental Protocols

Synthesis of this compound

While a specific, detailed protocol for the synthesis of DGS is not widely published, a plausible method involves the esterification of 1,2-dioleoyl-sn-glycerol (B52968) with succinic anhydride (B1165640). The following is a generalized protocol based on standard esterification techniques for similar molecules.[6]

Materials:

-

1,2-dioleoyl-sn-glycerol

-

Succinic anhydride

-

Anhydrous pyridine (B92270) or another suitable base catalyst

-

Anhydrous dichloromethane (B109758) (DCM) or another suitable solvent

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

-

Dissolve 1,2-dioleoyl-sn-glycerol and a molar excess (e.g., 1.5 equivalents) of succinic anhydride in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

-

Add a catalytic amount of anhydrous pyridine to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a small amount of water.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexane to yield pure this compound.

-

Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Synthesis workflow for DGS.

Preparation of DGS-Containing pH-Sensitive Liposomes

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating DGS using the thin-film hydration and extrusion method.

Materials:

-

This compound (DGS)

-

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)

-

Cholesterol (optional, for membrane stabilization)

-

Chloroform

-

Hydration buffer (e.g., HEPES-buffered saline, pH 7.4)

-

Drug or fluorescent marker for encapsulation (e.g., Doxorubicin, Calcein)

-

Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

In a round-bottom flask, dissolve the desired lipids (e.g., DOPE and DGS in a 7:3 molar ratio) in chloroform.

-

Remove the chloroform under a stream of nitrogen gas while rotating the flask to form a thin lipid film on the inner surface.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the hydration buffer containing the substance to be encapsulated by vortexing vigorously.

-

The resulting suspension of multilamellar vesicles (MLVs) is then subjected to at least five freeze-thaw cycles using liquid nitrogen and a warm water bath.

-

To form LUVs of a defined size, pass the MLV suspension through a mini-extruder equipped with a 100 nm polycarbonate membrane at least 11 times.

-

Remove the unencapsulated material by size exclusion chromatography or dialysis.

-

Characterize the liposomes for size, polydispersity, and encapsulation efficiency.

Caption: Liposome preparation workflow.

In Vitro pH-Triggered Drug Release Assay (Calcein Leakage)

This assay is used to confirm the pH-sensitive nature of the DGS-containing liposomes.[7][8][9][10][11]

Materials:

-

DGS-liposomes encapsulating a self-quenching concentration of calcein (B42510) (e.g., 50-100 mM).

-

Buffers at various pH values (e.g., pH 7.4, 6.5, 5.5).

-

Triton X-100 solution (for complete lysis).

-

Fluorometer.

Procedure:

-

Prepare a suspension of the calcein-loaded liposomes in a pH 7.4 buffer.

-

Add a small aliquot of the liposome suspension to cuvettes containing buffers of different pH values.

-

Monitor the increase in calcein fluorescence over time at an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.

-

After the final time point, add Triton X-100 to each cuvette to completely lyse the liposomes and measure the maximum fluorescence (F_max).

-

Calculate the percentage of calcein release at each time point using the formula: % Release = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, and F_0 is the initial fluorescence.

Mechanism of Action in Drug Delivery

DGS is primarily utilized in drug delivery to create liposomes that can selectively release their payload in the acidic microenvironments of tumors or within the endosomes of cells after endocytosis.

Endosomal Escape

A significant barrier to the efficacy of many nanomedicines is the entrapment and degradation of the drug carrier in the endo-lysosomal pathway. DGS-containing liposomes can overcome this by facilitating endosomal escape.

Caption: Endosomal escape mechanism.

As illustrated, the stable liposome at physiological pH is taken up by the cell into an endosome. The lower pH within the endosome triggers the protonation of the succinyl headgroup of DGS, leading to the destabilization of the liposomal membrane and the release of the encapsulated drug into the cytoplasm, where it can reach its therapeutic target. This mechanism enhances the intracellular delivery of drugs and can significantly improve their therapeutic efficacy.

References

- 2. This compound | C43H76O8 | CID 3036017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 127640-49-7 [chemicalbook.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. Structural and functional comparisons of pH-sensitive liposomes composed of phosphatidylethanolamine and three different diacylsuccinylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impact of Esterification with Octenyl Succinic Anhydride on the Structural Characteristics and Glucose Response in Mice of Wheat Starch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.rug.nl [research.rug.nl]

- 9. encapsula.com [encapsula.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Role of 1,2-Dioleoyl-sn-glycero-3-succinate in Advanced Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-sn-glycero-3-succinate (DGS) is a synthetic, anionic diacylglycerol lipid that has garnered significant attention in the field of biomedical research, particularly in the design and development of novel drug delivery systems. Its unique chemical structure, featuring two unsaturated oleoyl (B10858665) chains and a succinate (B1194679) headgroup, imparts valuable physicochemical properties that researchers are leveraging to overcome challenges in therapeutic delivery. This technical guide provides a comprehensive overview of the applications of DGS in research, with a focus on its role in forming lipid-based nanoparticles, its pH-responsive nature, and its utility in the delivery of a wide range of therapeutic molecules.

Core Applications in Research

The primary application of this compound in research is as a key component in the formulation of liposomes and lipid nanoparticles (LNPs).[1][2] These nanoparticles serve as versatile carriers for various therapeutic agents, including small molecule drugs, proteins, and nucleic acids such as siRNA and antisense oligonucleotides.[1]

The anionic nature of the succinate headgroup is a critical feature of DGS.[3] This negative charge allows for electrostatic interactions with cationic lipids or positively charged therapeutic molecules, contributing to the stability and encapsulation efficiency of the nanoparticle formulations.[3] Furthermore, the succinate moiety provides DGS with pH-responsive properties.[3][] In acidic environments, such as those found in endosomes or the tumor microenvironment, the carboxyl group of the succinate headgroup can become protonated. This change in ionization can lead to a destabilization of the lipid bilayer, triggering the release of the encapsulated cargo.[3] This pH-sensitive release mechanism is highly desirable for targeted drug delivery, as it can minimize off-target effects and enhance the therapeutic efficacy at the site of action.

Quantitative Data on Nanoparticle Formulations

The precise physicochemical characteristics of lipid nanoparticles are critical for their in vivo performance. While specific quantitative data for formulations containing this compound are not extensively tabulated in publicly available literature, the following table presents representative data for lipid nanoparticles with similar components to illustrate the typical parameters measured.

| Formulation Component | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| Resveratrol-loaded PCL Nanoparticles (without TPGS) | 138.1 ± 1.8 | 0.182 ± 0.01 | -2.42 ± 0.56 | 98.2 ± 0.87 | [1] |

| Resveratrol-loaded PCL Nanoparticles (with TPGS) | 127.5 ± 3.11 | 0.186 ± 0.01 | -2.91 ± 0.90 | 98.40 ± 0.004 | [1] |

Note: TPGS (d-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate) is another succinate-containing molecule used in nanoparticle formulations.

Experimental Protocols

Protocol 1: Preparation of DGS-Containing Liposomes by Lipid Film Hydration and Extrusion

This protocol describes a standard method for the preparation of large unilamellar vesicles (LUVs) incorporating this compound.

Materials:

-

1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC)

-

This compound (DGS)

-

Cholesterol

-

Chloroform

-

Phosphate-buffered saline (PBS), pH 7.4

-

Argon or Nitrogen gas

-

Rotary evaporator

-

Water bath sonicator

-

Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve the desired molar ratios of DOPC, DGS, and cholesterol in chloroform. A typical molar ratio might be 55:10:35 (DOPC:DGS:Cholesterol).

-

Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid transition temperature to form a thin lipid film on the inner surface of the flask.

-

Dry the lipid film under a stream of inert gas (argon or nitrogen) for at least 1 hour to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask. The volume of the buffer should be chosen to achieve the desired final lipid concentration.

-

The resulting suspension will contain multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion.

-

Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Load the MLV suspension into a gas-tight syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes). This process forces the lipids to rearrange into unilamellar vesicles with a diameter close to the pore size of the membrane.[5]

-

-

Characterization:

-

The resulting liposomes should be characterized for their particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

-

Protocol 2: siRNA Encapsulation in DGS-Containing Lipid Nanoparticles using Microfluidics

This protocol outlines a modern approach for the reproducible production of siRNA-loaded LNPs.

Materials:

-

Ionizable cationic lipid (e.g., DLin-MC3-DMA)

-

This compound (DGS)

-

Cholesterol

-

PEG-lipid (e.g., DMG-PEG2k)

-

siRNA in an appropriate buffer (e.g., citrate (B86180) buffer, pH 4.0)

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Dialysis cassette for buffer exchange

Procedure:

-

Solution Preparation:

-

Prepare a lipid mixture in ethanol containing the ionizable lipid, DGS, cholesterol, and PEG-lipid at a specific molar ratio.

-

Prepare an aqueous solution of siRNA in a low pH buffer (e.g., citrate buffer, pH 4.0).

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid-ethanol solution and the siRNA-aqueous solution into separate syringes.

-

Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing within the microchannels induces the self-assembly of the LNPs and the encapsulation of the siRNA.

-

-

Purification and Buffer Exchange:

-

The resulting LNP suspension is typically diluted with a neutral buffer (e.g., PBS, pH 7.4) to reduce the ethanol concentration.

-

Purify the LNPs and exchange the buffer to PBS (pH 7.4) using a method such as dialysis or tangential flow filtration. This removes the ethanol and unencapsulated siRNA.

-

-

Characterization:

-

Characterize the final siRNA-LNP formulation for particle size, PDI, zeta potential, and siRNA encapsulation efficiency. Encapsulation efficiency can be determined using a nucleic acid quantification assay (e.g., RiboGreen assay) with and without a lysing agent (e.g., Triton X-100).[6]

-

Visualizations: Diagrams of Key Processes

Below are diagrams created using the DOT language to visualize important concepts related to the use of this compound in research.

Caption: Structure of a DGS-Containing Liposome

Caption: Experimental Workflow for siRNA Delivery

Caption: pH-Responsive Drug Release Mechanism

References

- 1. Resveratrol-Loaded Polymeric Nanoparticles: The Effects of D-α-Tocopheryl Polyethylene Glycol 1000 Succinate (TPGS) on Physicochemical and Biological Properties against Breast Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 127640-49-7 [chemicalbook.com]

- 3. pH-Sensitive stimulus-responsive nanocarriers for targeted delivery of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

The Role of 1,2-Dioleoyl-sn-glycero-3-succinate in Advanced Drug Delivery Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-sn-glycero-3-succinate (DGS) is a synthetic, anionic phospholipid that has garnered significant attention in the field of drug delivery due to its unique pH-sensitive properties. This technical guide provides an in-depth overview of the structure, function, and application of DGS in the formulation of advanced drug delivery vehicles, particularly liposomes and lipid nanoparticles (LNPs). The content herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive resource to facilitate the design and implementation of DGS-based delivery systems.

Structure and Chemical Properties of this compound (DGS)

DGS is a diacyl-glycerolipid characterized by a glycerol (B35011) backbone esterified with two oleic acid chains at the sn-1 and sn-2 positions and a succinic acid moiety at the sn-3 position. The oleoyl (B10858665) chains are unsaturated, which imparts fluidity to the lipid bilayers into which DGS is incorporated. The succinate (B1194679) headgroup contains a carboxylic acid, which is deprotonated at physiological pH, conferring a net negative charge to the molecule.

Chemical Structure

The IUPAC name for this compound is 4-[(2R)-2,3-bis([(9Z)-octadec-9-enoyl]oxy)propoxy]-4-oxobutanoic acid.[1]

Molecular Formula: C₄₃H₇₆O₈[1][]

Molecular Weight: 721.06 g/mol []

Physicochemical Properties

The amphipathic nature of DGS, with its hydrophobic oleoyl chains and hydrophilic succinate headgroup, allows it to readily incorporate into lipid bilayers. The key feature of DGS is its pH-responsive character. At neutral or alkaline pH, the succinate headgroup is ionized, contributing to the stability of the lipid assembly. However, in an acidic environment (pH < 6.5), the carboxyl group becomes protonated. This change in ionization state alters the lipid packing and can lead to the destabilization of the lipid bilayer, a property that is exploited for triggered drug release.

| Property | Value | Reference |

| Molecular Formula | C₄₃H₇₆O₈ | [1][] |

| Molecular Weight | 721.06 g/mol | [] |

| Physical State | White Solid | |

| Solubility | Soluble in chloroform, methanol, and ethanol | [3] |

| Storage Temperature | -20°C | [3] |

Biological Function and Applications in Drug Delivery

The primary function of DGS in drug delivery is to serve as a pH-sensitive component in lipid-based nanoparticles, such as liposomes and LNPs. This pH sensitivity is particularly advantageous for targeted drug delivery to pathological tissues with acidic microenvironments, such as tumors, or for facilitating endosomal escape of therapeutics within cells.

pH-Responsive Drug Release

DGS-containing liposomes are designed to be stable at physiological pH (around 7.4), allowing for prolonged circulation and minimal premature drug leakage. Upon reaching a target site with a lower pH, such as the acidic tumor microenvironment (pH 6.5-7.0) or the endosome (pH 5.0-6.5) after cellular uptake, the succinate headgroup of DGS becomes protonated. This neutralizes its negative charge, leading to a disruption of the electrostatic balance and altered lipid packing within the liposomal membrane. This structural change increases the permeability of the membrane, triggering the release of the encapsulated therapeutic agent.

Formulation with Helper Lipids

DGS is often formulated with a fusogenic helper lipid, most commonly 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). DOPE has a cone-shaped molecular geometry that favors the formation of a non-bilayer hexagonal (HII) phase. At neutral pH, the anionic DGS stabilizes DOPE in a bilayer configuration. However, upon protonation of DGS in an acidic environment, this stabilization is lost, and DOPE can transition to its fusogenic HII phase, further promoting membrane destabilization and drug release.

Applications

DGS-based lipid nanoparticles are being explored for the delivery of a wide range of therapeutic agents, including:

-

Chemotherapeutics: To enhance tumor-specific delivery and reduce systemic toxicity.

-

Nucleic acids (siRNA, mRNA, pDNA): To facilitate endosomal escape and improve transfection efficiency.

-

Proteins and Peptides: For targeted intracellular delivery.

Quantitative Data on DGS-Containing Formulations

The following tables summarize key quantitative data from studies on DGS and other pH-sensitive lipid formulations.

Table 1: Physicochemical Characteristics of pH-Sensitive Liposomes

| Formulation (Molar Ratio) | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| DOPE/CHEMS/CHOL/DSPE-PEG/5-Dox | Doxorubicin Conjugate | Not Specified | Not Specified | Not Specified | Not Specified | [4] |

| DOPE/Cholesterol/DSPE-mPEG(2000)/CL/SA (40:30:5:17:8) | Daunorubicin | ~94 | ~0.16 | Not Specified | >90 | [5] |

| C14-4 ionizable lipid/DOPE/chol/PEG (40:30:25:2.5) | Luciferase mRNA | Not Specified | Not Specified | Not Specified | Not Specified | [6] |

| DSPC/Cholesterol/Oleic acid (2:2:1) | Doxorubicin | 135 ± 2.32 | Not Specified | Not Specified | 96.0 ± 2.92 | [7] |

CHEMS: Cholesteryl hemisuccinate; CL: Cardiolipin; SA: Stearylamine; 5-Dox: Peptidomimetic-doxorubicin conjugate

Table 2: In Vitro pH-Triggered Drug Release from Liposomes

| Formulation | Drug | pH | Release (%) | Time (hours) | Reference |

| PS5-DoxL | Doxorubicin Conjugate | 6.5 | ~64 | 6 | [4] |

| PS5-DoxL | Doxorubicin Conjugate | 7.4 | ~48 | 6 | [4] |

| F1 (pH-sensitive) | Daunorubicin | 5.5 | 50 | 8 | [5] |

| F1 (pH-sensitive) | Daunorubicin | 7.4 | 50 | 24 | [5] |

| HA-targeted DOPE/CHEMS | Doxorubicin | 5.5 | 90 | 6 | [8] |

| HA-targeted DOPE/CHEMS | Doxorubicin | 7.4 | <10 | 6 | [8] |

| CTX@PSL | Cytotoxin | 5.5 | ~95.69 | 72 | [9] |

| CTX@PSL | Cytotoxin | 7.4 | ~27.17 | 72 | [9] |

Experimental Protocols

Preparation of DGS-Containing Liposomes by Thin-Film Hydration

This protocol describes a general method for preparing DGS-containing liposomes. The specific lipid ratios and drug loading methods may need to be optimized for a particular application.

Materials:

-

This compound (DGS)

-

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol

-

DSPE-PEG(2000) (optional, for stealth properties)

-

Chloroform

-

Methanol

-

Hydration buffer (e.g., HEPES-buffered saline (HBS) or phosphate-buffered saline (PBS), pH 7.4)

-

Drug to be encapsulated

-

Round-bottom flask

-

Rotary evaporator

-

Bath sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation: a. Dissolve DGS, DOPE, cholesterol, and DSPE-PEG(2000) in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application (e.g., a starting point could be DOPE:DGS at a 4:1 to 2:1 molar ratio with 30-40 mol% cholesterol). b. Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids. c. A thin, uniform lipid film should form on the inner surface of the flask. d. Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: a. Hydrate the lipid film with the chosen aqueous buffer (pH 7.4). If encapsulating a hydrophilic drug, it should be dissolved in the hydration buffer. b. The hydration process should be carried out at a temperature above the lipid phase transition temperature with gentle agitation (e.g., vortexing or swirling) until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).

-

Size Reduction: a. To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion. b. Sonication: Place the MLV suspension in a bath sonicator and sonicate until the suspension becomes clear. This method may result in a broader size distribution. c. Extrusion: Load the MLV suspension into an extruder and pass it through polycarbonate membranes of a defined pore size (e.g., 100 nm) for a specified number of cycles (e.g., 11-21 passes). Extrusion generally produces a more homogenous population of liposomes.

-

Purification: a. Remove any unencapsulated drug by dialysis, size exclusion chromatography, or ultracentrifugation.

In Vitro pH-Triggered Drug Release Assay

This protocol outlines a method to assess the pH-dependent release of a drug from DGS-containing liposomes.

Materials:

-

Drug-loaded DGS liposomes

-

Release buffers with different pH values (e.g., PBS at pH 7.4 and an acetate (B1210297) or citrate (B86180) buffer at pH 5.5)

-

Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

-

Shaking incubator or water bath

-

A method for quantifying the released drug (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or HPLC)

Procedure:

-

Place a known concentration of the drug-loaded liposome (B1194612) suspension into a dialysis bag.

-

Immerse the dialysis bag in a larger volume of the release buffer (e.g., pH 7.4 or pH 5.5) at 37°C with continuous stirring.

-

At predetermined time intervals, withdraw aliquots from the release buffer outside the dialysis bag.

-

Replace the withdrawn volume with fresh release buffer to maintain sink conditions.

-

Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method.

-

Calculate the cumulative percentage of drug released at each time point for each pH condition.

-

Plot the cumulative drug release (%) versus time to obtain the release profiles at different pH values.

Visualizations of Key Processes

Liposome Preparation via Thin-Film Hydration

Caption: Workflow for the preparation of DGS-containing liposomes.

Mechanism of pH-Triggered Intracellular Drug Release

Caption: pH-triggered drug release from a DGS-liposome in a cancer cell.

Conclusion

This compound is a valuable excipient for the development of pH-responsive drug delivery systems. Its ability to trigger the release of therapeutic payloads in response to acidic environments offers a promising strategy for enhancing the efficacy and reducing the side effects of various treatments. This guide has provided a comprehensive overview of the structure, function, and application of DGS, along with practical information for its implementation in a research and development setting. Further optimization of DGS-based formulations will continue to advance the field of targeted drug delivery.

References

- 1. This compound | C43H76O8 | CID 3036017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - CD BioSustainable [sustainable-bio.com]

- 4. A pH-sensitive liposome formulation of a peptidomimetic-Dox conjugate for targeting HER2 + cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pH-Sensitive Liposomes for Enhanced Cellular Uptake and Cytotoxicity of Daunorubicin in Melanoma (B16-BL6) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 18:1 DGS 1,2-Dioleoyl-sn-glycerol-3-succinate |CAS 127640-49-7|DC Chemicals [dcchemicals.com]

- 7. A simple one-step protocol for preparing small-sized doxorubicin-loaded liposomes [pubmed.ncbi.nlm.nih.gov]

- 8. Stimuli-Responsive Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

An In-depth Technical Guide to the Anionic Properties of 1,2-Dioleoyl-sn-glycero-3-succinate (DOGS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dioleoyl-sn-glycero-3-succinate (DOGS) is a synthetic, anionic phospholipid that has garnered significant interest in the field of drug delivery, particularly in the formulation of lipid nanoparticles (LNPs). Its unique pH-responsive nature, conferred by the succinate (B1194679) headgroup, allows for the intelligent design of delivery systems that can selectively release their payload in the acidic microenvironments characteristic of tumors and endosomes. This technical guide provides a comprehensive overview of the core anionic properties of DOGS, detailing its physicochemical characteristics, experimental protocols for formulation and characterization, and its role in mediating cellular uptake and endosomal escape.

Physicochemical Properties of this compound

DOGS is characterized by its di-oleoyl lipid tails, which provide fluidity to the lipid bilayer, and a succinate headgroup that imparts a pH-sensitive anionic charge.

pH-Dependent Charge Behavior

The anionic character of DOGS is primarily governed by the ionization state of its succinate headgroup. Succinic acid is a dicarboxylic acid with two pKa values. In an aqueous environment, these pKa values are approximately 4.2 and 5.6. The first pKa corresponds to the deprotonation of one of the carboxylic acid groups, resulting in a monovalent anion. The second pKa corresponds to the deprotonation of the second carboxylic acid group, leading to a divalent anion.

This pH-dependent ionization is the cornerstone of the utility of DOGS in drug delivery. At physiological pH (around 7.4), the succinate headgroup is predominantly in its deprotonated, negatively charged state. This anionic surface can prevent non-specific interactions with negatively charged cell membranes and serum proteins, potentially prolonging circulation time. However, in the acidic environment of a tumor (pH ~6.5) or within an endosome (pH 5.0-6.5), the succinate headgroup becomes protonated. This charge neutralization or even a shift towards a less negative state can trigger fusogenic events with the endosomal membrane, facilitating the release of the encapsulated cargo into the cytoplasm.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound. It is important to note that specific values, such as zeta potential and particle size, are highly dependent on the full liposomal formulation and the experimental conditions.

| Property | Value | Conditions |

| Molecular Weight | 721.06 g/mol | - |

| pKa₁ of Succinate Headgroup | ~4.2 | Aqueous solution |

| pKa₂ of Succinate Headgroup | ~5.6 | Aqueous solution |

| Zeta Potential | Highly Negative | pH 7.4 |

| Near Neutral or Less Negative | pH 5.0 - 6.5 | |

| Particle Size | Dependent on formulation and preparation method | Typically 100-200 nm for LUVs |

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of liposomes containing this compound.

Preparation of DOGS-Containing Liposomes by Thin-Film Hydration and Extrusion

The thin-film hydration method followed by extrusion is a common and reliable technique for producing unilamellar liposomes with a defined size.[1][2][3]

Materials:

-

This compound (DOGS)

-

Co-lipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), cholesterol)

-

Chloroform (B151607) or a chloroform:methanol mixture

-

Hydration buffer (e.g., phosphate-buffered saline (PBS) at the desired pH)

-

Round-bottom flask

-

Rotary evaporator

-

Vacuum desiccator

-

Water bath sonicator

-

Mini-extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve DOGS and any co-lipids in chloroform or a suitable organic solvent mixture in a round-bottom flask. The molar ratio of lipids should be carefully chosen based on the desired properties of the liposomes.

-

Attach the flask to a rotary evaporator and rotate it in a water bath set above the phase transition temperature of the lipids to evaporate the organic solvent. This will create a thin, uniform lipid film on the inner surface of the flask.

-

Place the flask in a vacuum desiccator for at least 2 hours (or overnight) to ensure complete removal of any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the desired aqueous buffer. The buffer should be pre-heated to a temperature above the lipid phase transition temperature.

-

Agitate the flask by vortexing or gentle shaking to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

-

-

Sonication:

-

Briefly sonicate the MLV suspension in a bath sonicator to aid in the dispersion and reduce the size of the aggregates.

-

-

Extrusion:

-

Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

-

Transfer the MLV suspension into a gas-tight syringe and pass it through the extruder a specified number of times (typically 11-21 passes). This process forces the liposomes through the pores of the membrane, resulting in the formation of large unilamellar vesicles (LUVs) with a more uniform size distribution.[4]

-

-

Storage:

-

Store the prepared liposomes at 4°C. For long-term storage, the stability should be assessed.

-

Characterization of DOGS-Containing Liposomes

2.2.1. Particle Size and Polydispersity Index (PDI) Measurement

Dynamic Light Scattering (DLS) is a standard technique used to determine the size distribution and PDI of nanoparticles in suspension.[1]

Procedure:

-

Dilute a small aliquot of the liposome (B1194612) suspension in the same buffer used for hydration to an appropriate concentration for DLS analysis.

-

Transfer the diluted sample to a disposable cuvette.

-

Measure the particle size and PDI using a DLS instrument. The PDI value provides an indication of the homogeneity of the liposome population, with values below 0.2 generally considered to be monodisperse.[5]

2.2.2. Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the liposomes and is a key indicator of their stability in suspension.[5][6][7]

Procedure:

-

Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration for measurement.

-

Adjust the pH of the diluted sample to the desired value using dilute HCl or NaOH.

-

Inject the sample into a zeta potential measurement cell.

-

Measure the electrophoretic mobility of the liposomes, from which the zeta potential is calculated by the instrument's software. Measurements should be performed at various pH values to characterize the pH-responsive nature of the DOGS-containing liposomes.

2.2.3. pH-Triggered Drug Release Assay

This assay is used to evaluate the ability of DOGS-containing liposomes to release an encapsulated drug in response to a decrease in pH.

Materials:

-

Drug-loaded DOGS liposomes

-

Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

-

Buffers at different pH values (e.g., pH 7.4 and pH 5.5)

-

A method for quantifying the released drug (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy)

Procedure:

-

Encapsulate a model drug (e.g., doxorubicin, calcein) within the DOGS liposomes during the hydration step.

-

Remove any unencapsulated drug by a suitable method such as size exclusion chromatography or dialysis.

-

Place a known amount of the drug-loaded liposomes into a dialysis bag.

-

Immerse the dialysis bag in a larger volume of release buffer at the desired pH (e.g., pH 7.4 or pH 5.5) and temperature (e.g., 37°C) with constant stirring.

-

At predetermined time intervals, withdraw aliquots from the release buffer and replace with fresh buffer to maintain sink conditions.

-

Quantify the amount of drug released into the buffer at each time point.

-

Plot the cumulative percentage of drug released as a function of time for each pH condition. A significantly higher release rate at the lower pH will demonstrate the pH-responsive nature of the formulation.[8][9]

Role in Cellular Interactions and Drug Delivery

The anionic and pH-responsive properties of DOGS play a crucial role in the interaction of liposomes with cells and the subsequent intracellular delivery of their cargo.

Cellular Uptake and Endosomal Escape

At physiological pH, the negative charge of DOGS-containing liposomes can reduce non-specific binding to the negatively charged cell surface. However, upon reaching the slightly acidic tumor microenvironment, a partial neutralization of the surface charge can enhance tumor cell uptake.

Once internalized by endocytosis, the liposomes are trafficked into endosomes, where the pH progressively drops. This acidic environment triggers the protonation of the succinate headgroup of DOGS. This charge neutralization is believed to induce a conformational change in the lipid, promoting the fusion of the liposomal membrane with the endosomal membrane.[10][] This fusion event allows the encapsulated therapeutic agent to escape the endosome and enter the cytoplasm, where it can reach its target of action.[12][13] This mechanism of endosomal escape is a critical step for the efficacy of many drug delivery systems.

Visualizations

Experimental Workflow

Caption: Workflow for the preparation and characterization of DOGS-containing liposomes.

Cellular Uptake and Endosomal Escape Pathway

Caption: Cellular uptake and endosomal escape of a DOGS-containing liposome.

Conclusion

This compound is a valuable tool for the development of advanced drug delivery systems. Its well-defined anionic properties and, most notably, its pH-responsiveness, enable the formulation of lipid nanoparticles that can be engineered to release their therapeutic payload in a targeted manner. A thorough understanding of its physicochemical characteristics and the application of robust experimental protocols for formulation and characterization are essential for harnessing the full potential of DOGS in the development of novel and effective therapies. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting area.

References

- 1. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 3. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]

- 4. protocols.io [protocols.io]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]

- 8. scienceopen.com [scienceopen.com]

- 9. pH-Triggered Echogenicity and Contents Release from Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJNANO - Mechanistic insights into endosomal escape by sodium oleate-modified liposomes [beilstein-journals.org]

- 12. pH-responsive cationic liposome for endosomal escape mediated drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]

1,2-Dioleoyl-sn-glycero-3-succinate critical micelle concentration

An In-depth Technical Guide to the Physicochemical Properties and Self-Assembly of 1,2-Dioleoyl-sn-glycero-3-succinate

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (DOGS), with a focus on its self-assembly properties, particularly the concept of the critical micelle concentration (CMC). While a definitive CMC value for DOGS is not extensively reported in peer-reviewed literature, this document details the methodologies for its empirical determination and discusses the molecular characteristics that influence its aggregation behavior.

Executive Summary

This compound is an anionic, pH-responsive phospholipid derivative increasingly utilized in nanomedicine for drug and gene delivery systems.[] Its structure, featuring two unsaturated oleoyl (B10858665) chains and a succinate (B1194679) headgroup, imparts unique properties that make it a valuable component in liposomal formulations.[] This guide summarizes the known physicochemical properties of DOGS, provides detailed experimental protocols for determining its CMC, and offers insights into its role in advanced delivery systems.

Physicochemical Properties of this compound

The unique amphiphilic nature of DOGS, with a bulky hydrophobic tail region and a charged, pH-sensitive headgroup, governs its behavior in aqueous solutions. These properties are crucial for its application in forming lipid bilayers and other nanostructures. A summary of its key properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₃H₇₆O₈ | [2] |

| Molecular Weight | 721.06 g/mol | [] |

| IUPAC Name | 4-[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid | [] |

| Appearance | White Solid / Light yellow liquid | [][3] |

| Purity | >98% | [] |

| Functional Group | Acid | [4] |

| Charge | Anionic (net negative charge) | [] |

| Key Feature | pH-responsive due to the succinate headgroup | [][4] |

| Solubility | Soluble in chloroform, methanol, and ethanol | [3] |

| Storage | Store at -20°C | [] |

Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles form spontaneously.[5] For lipids like DOGS, which have a diacyl structure, the formation of classical spherical micelles is less common than the formation of bilayers (liposomes). The molecular geometry (large hydrophobic volume relative to the headgroup area) favors lamellar structures. Consequently, a classical CMC value is not always applicable or readily determined. However, understanding the concentration at which self-assembly occurs is critical for formulation science.

While a specific CMC value for DOGS is not found in the reviewed literature, the following sections detail the standard experimental protocols used to determine the CMC for amphiphilic molecules.

Experimental Protocols for CMC Determination

Several methods can be employed to empirically determine the CMC of a surfactant or lipid. The underlying principle involves plotting a physical property of the solution against the logarithm of the lipid concentration and identifying the inflection point, which corresponds to the CMC.[5][6]

Surface Tension Measurement

This is a classic method for determining the CMC. Surfactant monomers adsorb at the air-water interface, reducing the surface tension. Once the interface is saturated, monomers begin to form micelles in the bulk solution, and the surface tension remains relatively constant with further increases in concentration.[5]

Protocol:

-

Prepare a series of aqueous solutions of DOGS with varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., with the Du Noüy ring or Wilhelmy plate method).

-

Plot the surface tension (γ) as a function of the logarithm of the DOGS concentration (log C).

-

The CMC is the concentration at the point of inflection where the surface tension curve plateaus.[5]

Fluorescence Probe Spectroscopy

This sensitive method uses a fluorescent probe (e.g., pyrene (B120774), 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH)) that exhibits different fluorescent properties in polar (aqueous) versus non-polar (micelle core) environments.[7][8]

Protocol (using Pyrene):

-

Prepare a series of DOGS solutions at various concentrations in an appropriate buffer.

-

Add a small aliquot of a concentrated pyrene stock solution to each sample to achieve a final pyrene concentration in the micromolar range.

-

Incubate the solutions to allow for equilibration.

-

Measure the fluorescence emission spectra of each sample using a spectrofluorometer.

-

Calculate the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum.

-

Plot the I₁/I₃ ratio against the logarithm of the DOGS concentration. A sharp decrease in the ratio indicates the partitioning of pyrene into the hydrophobic micellar core.

-

The CMC is determined from the inflection point of this curve.[5]

Conductivity Measurement

This method is suitable for ionic surfactants like DOGS. The conductivity of the solution changes as surfactant monomers aggregate into micelles.[5]

Protocol:

-

Prepare a range of DOGS solutions of different concentrations.

-

Measure the specific conductance of each solution using a conductivity meter.

-

Plot the specific conductance against the DOGS concentration.

-

The plot will show two linear regions with different slopes. The point where these lines intersect is the CMC. The change in slope occurs because the mobility of the charged species changes upon micelle formation.[5]

Visualized Workflows and Structures

Diagrams created using Graphviz provide a clear visual representation of experimental and logical flows.

Caption: A generalized workflow for the experimental determination of the Critical Micelle Concentration (CMC).

Caption: Diagram illustrating the distinct hydrophilic and hydrophobic regions of the DOGS molecule.

Applications in Drug Development

DOGS is a crucial component in modern lipid-based drug delivery systems. Its anionic nature is used to stabilize liposomes and modulate membrane surface charge.[] It is frequently combined with cationic lipids to improve the encapsulation efficiency of nucleic acids (like siRNA) and other charged molecules.[][9] The pH-responsive character of the succinate headgroup can be exploited to design "smart" nanoparticles that release their payload in the acidic environments characteristic of endosomes or tumor tissues.[] This property contributes to bilayer flexibility and fusogenicity, which are advantageous for triggered release mechanisms.[]

References

- 2. This compound | C43H76O8 | CID 3036017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - CD BioSustainable [sustainable-bio.com]

- 4. This compound - CD Bioparticles [cd-bioparticles.net]

- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 7. agilent.com [agilent.com]

- 8. Determining the critical micelle concentration of a novel lipid-lowering agent, disodium ascorbyl phytostanyl phosphate (FM-VP4), using a fluorescence depolarization procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 18:1 DGS 1,2-Dioleoyl-sn-glycerol-3-succinate |CAS 127640-49-7|DC Chemicals [dcchemicals.com]

A Comprehensive Technical Guide to the Physical Characteristics of 1,2-Dioleoyl-sn-glycero-3-succinate (DOGS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-sn-glycero-3-succinate (DOGS) is an anionic, pH-responsive lipid that has garnered significant attention in the fields of drug delivery and biomaterials.[] Its unique molecular structure, featuring two unsaturated oleoyl (B10858665) chains and a succinate (B1194679) headgroup, imparts desirable properties for the formulation of advanced drug delivery systems, particularly liposomes.[] This technical guide provides an in-depth overview of the physical characteristics of DOGS, detailed experimental protocols for its characterization, and a visualization of its application in drug delivery.

Core Physical and Chemical Properties

This compound is structurally defined by a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions, and a succinic acid moiety at the sn-3 position. This structure gives it a net negative charge at physiological pH and the ability to respond to changes in the acidity of its environment.[]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C43H76O8 | [2][3] |

| Molecular Weight | 721.06 g/mol | [][3] |

| Appearance | White to off-white solid or light yellow liquid | [][2] |

| Solubility | Soluble in chloroform (B151607), methanol, and ethanol | [2] |

| Purity | >98% | [] |

| Storage Temperature | -20°C | [][2] |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of DOGS and its formulations. Below are protocols for key experiments relevant to this lipid.

Preparation of DOGS-Containing Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing liposomes incorporating DOGS, which can be utilized for drug delivery studies.

Materials:

-

This compound (DOGS)

-

Other lipids (e.g., a neutral helper lipid like 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) - DOPC)

-

Drug to be encapsulated

-

Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

-

Aqueous buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

-

Rotary evaporator

-

Extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm)

Procedure:

-

Lipid Film Formation:

-

Dissolve DOGS and any other lipids in the chosen organic solvent in a round-bottom flask. The molar ratio of the lipids should be determined based on the desired properties of the liposomes.

-

Attach the flask to a rotary evaporator.

-

Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids to ensure proper mixing.

-

Gradually reduce the pressure to evaporate the solvent, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask.

-

Continue evaporation under high vacuum for at least one hour to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the aqueous buffer, which may contain the drug to be encapsulated. The temperature of the hydration buffer should also be above the lipid phase transition temperature.

-

Gently agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

-

Pass the suspension repeatedly (e.g., 10-20 times) through polycarbonate membranes with a specific pore size using a lipid extruder.

-

Determination of Melting Point (General Protocol for Lipids)

While a specific melting point for DOGS is not documented, the following general capillary method can be used for its determination.

Materials:

-

DOGS sample

-

Capillary tubes

-

Melting point apparatus or a Thiele tube setup

-

Thermometer

Procedure:

-

Sample Preparation:

-

Introduce a small amount of the solid DOGS sample into a capillary tube and pack it down.

-

-

Measurement:

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a slow, controlled rate.

-

Record the temperature at which the substance starts to melt and the temperature at which it becomes completely liquid. This range represents the melting point.

-

Determination of Critical Micelle Concentration (CMC) (General Protocol for Surfactants)

The CMC is the concentration at which a surfactant begins to form micelles. For an amphiphilic molecule like DOGS, this is a key parameter. A common method for its determination is through fluorescence spectroscopy using a probe like pyrene (B120774).

Materials:

-

DOGS sample

-

Pyrene stock solution in a suitable solvent (e.g., acetone)

-

Aqueous buffer

-

Fluorometer

Procedure:

-

Sample Preparation:

-

Prepare a series of DOGS solutions in the aqueous buffer with varying concentrations.

-

Add a small aliquot of the pyrene stock solution to each DOGS solution, ensuring the final pyrene concentration is very low (micromolar range) to avoid self-quenching.

-

Allow the solutions to equilibrate.

-

-

Fluorescence Measurement:

-

Excite the samples at a wavelength appropriate for pyrene (e.g., 334 nm).

-

Record the emission spectra. Pyrene exhibits a change in the ratio of the intensities of its first and third vibronic peaks (I1/I3) depending on the polarity of its microenvironment.

-

-

Data Analysis:

-

Plot the I1/I3 ratio as a function of the DOGS concentration.

-

The CMC is determined as the concentration at which a sharp decrease in the I1/I3 ratio is observed, indicating the partitioning of pyrene into the hydrophobic core of the newly formed micelles.

-

Visualizations: Diagrams of Key Processes

To further elucidate the role and application of this compound, the following diagrams, generated using the DOT language, illustrate critical experimental workflows and mechanisms.

References

The Pivotal Role of Diacylglycerols in Membrane Dynamics: A Technical Guide to Fusion and Destabilization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerols (DOGS) are critical lipid second messengers that transiently accumulate in cellular membranes, profoundly influencing their biophysical properties and triggering a cascade of signaling events. Beyond their well-established role in protein kinase C activation, DOGS are potent modulators of membrane architecture, playing a direct role in the fundamental processes of membrane fusion and destabilization. This technical guide provides an in-depth exploration of the mechanisms by which DOGS drive these events, offering a comprehensive overview of the quantitative biophysical effects, detailed experimental protocols for their study, and a visual representation of the associated signaling pathways and molecular processes. Understanding the multifaceted functions of DOGS is paramount for researchers in cell biology, biochemistry, and pharmacology, as it opens new avenues for therapeutic intervention in processes governed by membrane dynamics, including viral entry, neurotransmitter release, and intracellular trafficking.

Introduction

Diacylglycerols are transient, cone-shaped lipid molecules generated at cellular membranes, primarily through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[1][2][3] While their role as signaling hubs is extensively documented, their direct impact on the physical structure of the lipid bilayer is equally significant. The unique molecular geometry of DOGS, with a small hydrophilic head group and two bulky acyl chains, prevents them from packing efficiently into a planar lipid bilayer. This inherent structural constraint leads to the induction of negative membrane curvature, a critical intermediate in the process of membrane fusion.[4][5] This guide will delve into the core biophysical principles of DOG-mediated membrane destabilization, present quantitative data on their effects, and provide detailed methodologies for their investigation.

Biophysical Impact of Diacylglycerols on Lipid Bilayers

The incorporation of DOGS into a phospholipid membrane triggers a series of predictable and quantifiable changes in the bilayer's properties. These alterations are fundamental to their ability to promote membrane fusion and destabilization.

Induction of Negative Curvature and Non-Lamellar Phases

The conical shape of DOGS favors the formation of inverted non-lamellar lipid phases, such as the hexagonal II (HII) phase.[6] This transition from a planar lamellar (Lα) phase to a curved HII phase is a hallmark of membrane destabilization and a key step in fusion. The presence of even small molar percentages of DOGS can significantly lower the temperature at which this transition occurs.[6][7]

Alteration of Membrane Packing and Hydration

DOGS increase the spacing between phospholipid headgroups, which in turn reduces the hydration of the bilayer surface.[4][8] This localized dehydration is a critical factor in overcoming the energy barrier for the close apposition and subsequent merger of two membranes.

Quantitative Effects of DOGS on Membrane Properties

The following tables summarize the quantitative data from various studies on the effects of diacylglycerols on the biophysical properties of lipid membranes.

| Parameter | Lipid Composition | DOG Concentration (mol%) | Observed Effect | Reference |

| Lamellar-to-Hexagonal (Lα-HII) Transition Temperature | Egg Phosphatidylethanolamine (PE) | ~3 | Induces L-H transition at 37°C | [7] |

| Egg Phosphatidylcholine (PC) | ~30 | Induces L-H transition at 37°C | [7] | |

| N-Monomethylated dioleoylphosphatidylethanolamine | 2 | Lowers TH by 15-20°C | [9] | |

| Bilayer Thickness | POPC | 18.75 | Smaller than POPC/18.75% Cholesterol system | [8] |

| Area per Lipid | POPC | 18.75 | Larger than POPC/18.75% Cholesterol system | [8] |

| Membrane Fusion | Phosphatidylserine (B164497) (PS) vesicles | Physiological concentrations | Stimulated Ca2+-induced fusion | [10] |

| Large unilamellar vesicles with 5-40% PI | Not specified | Increased rate and extent of vesicle fusion | [11] |

Signaling Pathways Involving Diacylglycerols

The generation of DOGS is a tightly regulated process, initiated by extracellular signals that activate membrane-bound enzymes. The subsequent accumulation of DOGS triggers downstream signaling cascades that are intimately linked to membrane trafficking events.

Phospholipase C-Mediated Production of DOGS

The primary pathway for agonist-induced DOG production is the hydrolysis of PIP2 by phospholipase C (PLC).[2][3] This reaction generates two second messengers: the membrane-bound DOG and the soluble inositol (B14025) 1,4,5-trisphosphate (IP3), which mobilizes intracellular calcium.

Caption: PLC-mediated generation of DOGS and downstream signaling.

Downstream Effectors of DOGS in Membrane Trafficking

DOGS recruit and activate a host of cytosolic proteins, most notably Protein Kinase C (PKC) and Protein Kinase D (PKD).[12][13][14] These kinases then phosphorylate a variety of substrates that regulate different stages of membrane trafficking, including endocytosis, exocytosis, and transport from the Golgi apparatus.[15][16]

Experimental Protocols for Studying DOG-Mediated Membrane Fusion

Investigating the role of DOGS in membrane fusion requires robust and quantitative assays. The following protocols describe common fluorescence-based methods for monitoring the mixing of lipids and aqueous contents between vesicle populations.

Lipid-Mixing Assay using FRET

This assay relies on the principle of Fluorescence Resonance Energy Transfer (FRET) between two lipid-conjugated fluorophores, typically NBD-PE (donor) and Rhodamine-PE (acceptor), incorporated into the same vesicle population. Fusion with an unlabeled vesicle population leads to a dilution of the probes and a decrease in FRET efficiency, which can be monitored as an increase in donor fluorescence.[17][18]

Experimental Workflow:

Caption: Workflow for a FRET-based lipid-mixing assay.

Detailed Methodology:

-

Preparation of Labeled Vesicles:

-

Prepare a lipid mixture in an organic solvent (e.g., chloroform) containing the desired phospholipids (B1166683) (e.g., POPC, POPS) and the FRET pair (e.g., 1 mol% NBD-PE and 1 mol% Rhodamine-PE).

-

Dry the lipid mixture to a thin film under a stream of nitrogen gas, followed by vacuum desiccation for at least 1 hour.

-

Hydrate the lipid film with the desired buffer (e.g., HEPES-buffered saline) to form multilamellar vesicles (MLVs).

-

Generate large unilamellar vesicles (LUVs) by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).

-

-

Preparation of Unlabeled Vesicles:

-

Follow the same procedure as for labeled vesicles but omit the fluorescently labeled lipids.

-

-

Fusion Assay:

-

In a fluorometer cuvette, mix the labeled and unlabeled vesicle populations at a desired ratio (e.g., 1:9).

-

Record the baseline fluorescence of the NBD donor (excitation ~465 nm, emission ~530 nm).

-

Initiate fusion by adding the fusogen (e.g., a solution of DOG in ethanol, or Ca2+).

-

Continuously monitor the increase in NBD fluorescence over time. The initial rate of fluorescence increase is proportional to the initial rate of fusion.

-

Content-Mixing Assay

To confirm that full fusion and not just hemifusion (outer leaflet mixing) has occurred, a content-mixing assay is employed. A common method involves encapsulating a fluorophore and a quencher in separate vesicle populations. Fusion leads to the mixing of the aqueous contents and quenching of the fluorophore's signal.

Experimental Workflow:

Caption: Workflow for a content-mixing assay.

Detailed Methodology:

-

Vesicle Preparation:

-

Prepare two separate lipid films as described above.

-

Hydrate one lipid film with a buffer containing a fluorophore (e.g., calcein (B42510) at a non-quenching concentration).

-

Hydrate the second lipid film with a buffer containing a quencher (e.g., CoCl2).

-

Form LUVs from both preparations by extrusion.

-

Remove unencapsulated fluorophore and quencher by gel filtration chromatography.

-

-

Fusion Assay:

-

Mix the two vesicle populations in a fluorometer cuvette.

-

Record the baseline fluorescence of the encapsulated fluorophore.

-

Initiate fusion by adding the fusogen.

-

Monitor the decrease in fluorescence as the quencher enters the fluorophore-containing vesicles.

-

Molecular Mechanism of DOG-Mediated Membrane Fusion

The pro-fusogenic activity of DOGS is attributed to their ability to lower the energy barriers of the intermediate steps in the fusion pathway. The "stalk" hypothesis of membrane fusion posits that the initial merger of two membranes occurs through a localized, highly curved lipidic structure.

Logical Relationship Diagram:

Caption: Proposed mechanism of DOG-mediated membrane fusion.

The accumulation of DOGS in the contacting leaflets of two apposed membranes creates localized stress due to their conical shape. This stress is relieved by the formation of a "stalk," an intermediate structure where the outer leaflets have merged, but the inner leaflets remain distinct. This stalk can then expand into a hemifusion diaphragm, and subsequent rupture of this diaphragm leads to the formation of a fusion pore and the complete merger of the two membranes.[6]

Conclusion and Future Directions

Diacylglycerols are not merely passive signaling molecules but are active participants in reshaping cellular membranes. Their ability to induce negative curvature, dehydrate the bilayer surface, and promote the formation of non-lamellar phases makes them potent fusogens. The quantitative data and experimental protocols presented in this guide provide a framework for investigating the intricate roles of DOGS in membrane dynamics. For drug development professionals, understanding how to modulate local DOG concentrations or mimic their biophysical effects offers exciting possibilities for controlling cellular processes such as viral entry, exocytosis, and intracellular vesicle transport. Future research will likely focus on the interplay between DOGS and specific fusion proteins, such as SNAREs, and the development of high-resolution techniques to visualize the transient lipidic intermediates promoted by these fascinating molecules.

References

- 1. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PHOSPHOLIPASE C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phospholipase C - Wikipedia [en.wikipedia.org]

- 4. Structure and functional properties of diacylglycerols in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interplay of proteins and lipids in generating membrane curvature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diacylglycerol and the promotion of lamellar-hexagonal and lamellar-isotropic phase transitions in lipids: implications for membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modification by diacylglycerol of the structure and interaction of various phospholipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modification of Lipid Bilayer Structure by Diacylglycerol: A Comparative Study of Diacylglycerol and Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Physiological levels of diacylglycerols in phospholipid membranes induce membrane fusion and stabilize inverted phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The dissimilar effect of diacylglycerols on Ca(2+)-induced phosphatidylserine vesicle fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diacylglycerol signaling pathway | PPTX [slideshare.net]

- 14. Role of diacylglycerol in PKD recruitment to the TGN and protein transport to the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diacylglycerol kinases in membrane trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Diacylglycerol kinases in membrane trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. Towards reconstitution of membrane fusion mediated by SNAREs and other synaptic proteins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Preparation of 1,2-Dioleoyl-sn-glycero-3-succinate (DGS) Liposomes

Introduction

Liposomes are versatile nanocarriers for drug delivery, capable of encapsulating both hydrophilic and hydrophobic therapeutic agents. Among the various types of liposomes, pH-sensitive formulations have garnered significant attention for their ability to trigger drug release in the acidic microenvironments characteristic of tumors or within cellular endosomes. 1,2-Dioleoyl-sn-glycero-3-succinate (DGS) is an anionic lipid that imparts pH sensitivity to liposomal membranes. At physiological pH (7.4), the succinyl headgroup of DGS is deprotonated and negatively charged, contributing to a stable liposomal structure. However, in acidic conditions (pH < 6.5), the succinyl group becomes protonated. This neutralizes the charge and disrupts the electrostatic balance within the lipid bilayer, leading to membrane destabilization and the release of the encapsulated cargo.[1][2]

These application notes provide a detailed protocol for the preparation of DGS-containing pH-sensitive liposomes using the thin-film hydration method followed by extrusion. This method is widely used due to its simplicity and effectiveness in producing unilamellar vesicles of a controlled size.[3][4][5]

Materials and Equipment

A comprehensive list of materials and equipment required for the preparation and characterization of DGS liposomes is provided in the table below.

| Category | Item |

| Lipids | This compound (DGS) |

| 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid) | |

| Cholesterol (membrane stabilizer) | |

| DSPE-PEG2000 (for PEGylation, optional for increased circulation time) | |

| Solvents | Chloroform, HPLC grade |

| Methanol, HPLC grade | |

| Buffers & Media | Phosphate-Buffered Saline (PBS), pH 7.4 |

| HEPES buffer | |

| Deionized water | |

| Equipment | Rotary evaporator |

| Water bath | |

| Round-bottom flasks (50-100 mL) | |

| Glass vials with Teflon-lined caps | |

| Glass syringes | |

| Nitrogen or Argon gas cylinder with a gentle stream regulator | |

| Vacuum pump | |

| Sonicator (bath or probe type) | |

| Mini-extruder | |

| Polycarbonate membranes (e.g., 100 nm, 200 nm pore size) | |

| Filter supports for the extruder | |

| Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) analysis | |

| Zetasizer for zeta potential measurement | |

| Spectrofluorometer for drug release assays | |

| Dialysis tubing (if required for purification) |

Experimental Protocol: Thin-Film Hydration and Extrusion

This protocol details the step-by-step procedure for preparing DGS-containing liposomes.

-

Lipid Film Formation:

-

Dissolve the desired amounts of DGS, DOPE, and cholesterol in a chloroform:methanol (e.g., 2:1 v/v) mixture in a round-bottom flask.[6][7] A common molar ratio for pH-sensitive liposomes is DOPE:DGS at approximately a 6:4 ratio. Cholesterol is often included at 30-50 mol%.

-

Thoroughly mix the lipids in the organic solvent.

-

Attach the flask to a rotary evaporator.

-

Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 45°C).[7] This will form a thin, uniform lipid film on the inner surface of the flask.

-

To ensure complete removal of residual solvent, place the flask under a high vacuum for at least 1-2 hours.[8]

-

-

Hydration of the Lipid Film:

-

Hydrate the dry lipid film with an appropriate aqueous buffer (e.g., PBS pH 7.4) by adding the buffer to the flask. The buffer should be pre-heated to a temperature above the lipid phase transition temperature.

-

Agitate the flask to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs). This can be done by gentle swirling or vortexing.[9]

-

-

Vesicle Size Reduction (Homogenization):

-

To produce smaller, more uniform liposomes, the MLV suspension needs to be downsized. This can be achieved through:

-

Sonication: Bath sonicate the liposome (B1194612) suspension for 5-10 minutes.[8][9] This will result in the formation of small unilamellar vesicles (SUVs).

-

Freeze-Thaw Cycles: Subject the MLV suspension to several (e.g., 3-5) freeze-thaw cycles using liquid nitrogen and a warm water bath.[10] This can help to increase the encapsulation efficiency.

-

-

-

Extrusion:

-

Assemble the mini-extruder with the desired polycarbonate membrane (e.g., starting with a 200 nm membrane, followed by a 100 nm membrane for a more uniform size distribution).[10][11]

-

Heat the extruder to a temperature above the phase transition temperature of the lipid mixture.

-

Load the liposome suspension into a glass syringe and pass it through the extruder a sufficient number of times (e.g., 11-21 passes) to obtain a homogenous population of large unilamellar vesicles (LUVs).[12]

-

-

Purification (Optional):

-

To remove any unencapsulated drug or other materials, the liposome suspension can be purified using methods such as dialysis or size exclusion chromatography.

-

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters for the preparation of DGS liposomes.

| Parameter | Typical Value/Range |

| Lipid Composition (molar ratio) | DOPE:DGS:Cholesterol (e.g., 5.7:3.8:4.0)[6] |

| Total Lipid Concentration | 10-20 mg/mL |

| Solvent for Lipid Dissolution | Chloroform:Methanol (2:1 or 9:1 v/v)[6] |

| Hydration Buffer | PBS, pH 7.4 |

| Extrusion Membrane Pore Size | 100 nm or 200 nm |

| Number of Extrusion Passes | 11-21 |

| Expected Liposome Size | 100-150 nm (after extrusion) |

| Expected Polydispersity Index (PDI) | < 0.2 |

| pH for Triggered Release | pH < 6.5 |

Visualizations

Diagram 1: Experimental Workflow for DGS Liposome Preparation

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 5. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]

- 6. A pH-sensitive liposome formulation of a peptidomimetic-Dox conjugate for targeting HER2 + cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The pH-Responsive Liposomes—The Effect of PEGylation on Release Kinetics and Cellular Uptake in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. avantiresearch.com [avantiresearch.com]

- 9. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Liposomes: Protocol [inanobotdresden.github.io]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols: Formulation of pH-Sensitive Liposomes Using DOGS

For Researchers, Scientists, and Drug Development Professionals

Introduction

pH-sensitive liposomes are advanced drug delivery systems designed to release their encapsulated payload in response to a drop in pH. This characteristic makes them particularly useful for targeted drug delivery to acidic microenvironments, such as those found in tumors and endosomes. This document provides detailed application notes and protocols for the formulation of pH-sensitive liposomes utilizing the cationic lipid 1,2-dioleoyl-3-dimethylammonium-propane (DOGS).

DOGS is an ionizable cationic lipid that remains neutral at physiological pH (around 7.4) but becomes positively charged in acidic conditions. This protonation of the tertiary amine headgroup of DOGS is the key to its pH-sensitive behavior. The change in charge can lead to destabilization of the liposomal membrane, facilitating the release of encapsulated therapeutic agents. When co-formulated with a helper lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), which has a tendency to form non-bilayer structures, the protonation of DOGS can trigger a phase transition, further enhancing the release of the liposomal contents.

These application notes will guide researchers through the process of preparing and characterizing DOGS-based pH-sensitive liposomes.

Mechanism of pH-Sensitivity with DOGS